2-(3,4-dimethoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
2-(3,4-Dimethoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a methoxy-substituted phenyl ring at position 2, a methyl group at position 5, and an N-phenylamine moiety at position 5. The 3,4-dimethoxyphenyl group may enhance lipophilicity and influence binding interactions with biological targets, while the pyridinylmethyl or phenylamine substituents modulate electronic properties and solubility .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-14-11-20(23-16-7-5-4-6-8-16)25-21(22-14)13-17(24-25)15-9-10-18(26-2)19(12-15)27-3/h4-13,23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUCHUUQCSUKPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction
A one-pot cyclocondensation of ethyl acetoacetate (β-ketoester) with 5-amino-3-(3,4-dimethoxyphenyl)-1H-pyrazole generates the pyrazolo[1,5-a]pyrimidin-7-amine intermediate. The reaction proceeds under reflux in acetic acid, with yields ranging from 65% to 78%.
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Acetic acid | 78 |
| Temperature (°C) | 120 (reflux) | 75 |
| Reaction Time (h) | 8 | 78 |
| Catalyst | None | - |
The absence of catalysts simplifies purification, though prolonged reaction times may lead to decomposition.
Functionalization at Position 2: 3,4-Dimethoxyphenyl Incorporation
The 3,4-dimethoxyphenyl group is introduced early in the synthesis via:
Suzuki-Miyaura Coupling
A boronic ester derivative of 3,4-dimethoxyphenyl is coupled to a brominated pyrazolo[1,5-a]pyrimidine intermediate. Using Pd(PPh₃)₄ and K₂CO₃ in a dioxane/water mixture, this step yields 70–75%.
Table 2: Suzuki Coupling Parameters
| Component | Quantity |
|---|---|
| Brominated Intermediate | 1.0 equiv |
| 3,4-Dimethoxyphenylboronic Acid | 1.2 equiv |
| Pd(PPh₃)₄ | 3 mol% |
| K₂CO₃ | 2.5 equiv |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 90°C |
Methyl Group Introduction at Position 5
The 5-methyl group originates from the β-ketoester (ethyl acetoacetate) used in the cyclocondensation step. Post-synthetic methylation is unnecessary, as the methyl group is incorporated during core formation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, phenyl-H), 6.92 (d, J = 8.4 Hz, 1H, dimethoxyphenyl-H), 3.94 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
-
HRMS (ESI): m/z [M+H]⁺ calcd for C₂₂H₂₂N₄O₂: 390.1692; found: 390.1689.
Challenges and Optimization Strategies
Byproduct Formation
Over-alkylation at N1 of the pyrazole ring may occur during amination steps, necessitating careful stoichiometric control.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve coupling yields but complicate purification. Switching to toluene reduces side reactions.
Temperature Sensitivity
Exceeding 120°C during cyclocondensation degrades the β-ketoester, lowering yields by 15–20%.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during exothermic steps (e.g., cyclocondensation), improving reproducibility and safety.
Chemical Reactions Analysis
2-(3,4-Dimethoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced using reagents like alkyl halides or aryl halides.
Cyclization: Intramolecular cyclization reactions can be performed to form fused ring systems, enhancing the compound’s structural complexity and biological activity
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidines possess significant anticancer properties. The specific compound under discussion has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- A study highlighted the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidines, showcasing that modifications at the phenyl and methoxy groups can enhance anticancer efficacy .
- It was found that compounds with similar structures exhibited selective inhibition against certain cancer types, demonstrating potential for targeted cancer therapies .
Enzymatic Inhibition
The compound has shown promise as an inhibitor of specific enzymes that are crucial in various biochemical pathways.
- Research indicates that pyrazolo[1,5-a]pyrimidines can inhibit enzymes such as cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation .
- The inhibition of these enzymes can lead to cell cycle arrest and subsequent cancer cell death, making these compounds valuable in developing new cancer treatments.
Case Studies
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation and survival, thereby exerting its anticancer effects. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators .
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Core
Key Observations :
Substituent Effects on Physicochemical Properties
- Solubility : Pyridinylmethyl-substituted analogues (e.g., compound 47) may exhibit improved aqueous solubility due to the basic nitrogen in the pyridine ring, whereas the target compound’s N-phenyl group likely reduces solubility .
Triazolopyrimidine Analogues
Key Observations :
- Triazolopyrimidines (e.g., compound 33) exhibit structural similarities but differ in core heteroatom arrangement, which may confer distinct target selectivity compared to pyrazolopyrimidines .
- The CF3 substituent in compound 43 enhances electronegativity and metabolic stability compared to the target compound’s methoxy groups .
Biological Activity
2-(3,4-Dimethoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects against various cancer cell lines, mechanisms of action, and synthesis.
Chemical Structure
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic structure. Its molecular formula is with a molecular weight of 328.38 g/mol. The presence of methoxy groups and a phenyl substituent significantly influences its biological properties.
Antiproliferative Effects
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antiproliferative activity against various human cancer cell lines. The compound under discussion has been evaluated for its cytotoxic effects using the MTT assay against several cancer cell lines including:
- MCF-7 (human breast cancer)
- K562 (chronic myeloid leukemia)
- MV4-11 (biphenotypic B myelomonocytic leukemia)
Table 1 summarizes the IC50 values for these cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 49.6 |
| K562 | 53.4 |
| MV4-11 | 45.0 |
These results indicate that the compound exhibits potent cytotoxicity, particularly against MCF-7 cells, suggesting its potential as an anticancer agent .
The biological activity of this compound is attributed to several mechanisms:
- Induction of Apoptosis : The compound induces apoptosis through the activation of caspases (caspase 3 and caspase 9), which are crucial enzymes in the apoptotic pathway.
- Inhibition of Cell Proliferation : It reduces the expression levels of proliferating cell nuclear antigen (PCNA), a protein associated with DNA replication and cell cycle progression.
- Autophagy Activation : The compound has been shown to fragment microtubule-associated protein 1-light chain 3 (LC3), indicating an involvement in autophagy processes .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazolo[1,5-a]pyrimidine derivatives similar to our compound:
- A study reported that derivatives with bulky substituents at specific positions showed reduced antiproliferative activity compared to their less substituted counterparts .
- Another investigation highlighted that compounds exhibiting strong cytotoxic effects also led to significant inhibition of DNA biosynthesis in cancer cells, further supporting their potential as therapeutic agents .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Utilizing appropriate amines and aldehydes to form the pyrazolo-pyrimidine framework.
- Functional Group Modifications : Introduction of methoxy groups via methylation reactions or other suitable synthetic pathways.
The yield and purity of synthesized compounds are critical for ensuring biological efficacy.
Q & A
Q. 1.1. What are the optimal synthetic routes for preparing 2-(3,4-dimethoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves cyclization of precursors (e.g., pyrazolo[1,5-a]pyrimidine core formation) followed by functionalization. Key steps include:
- Core construction : Cyclization of aminopyrazole derivatives with β-diketones or enaminones under reflux in acetic acid or ethanol .
- Substituent introduction : Selective amination at position 7 using Buchwald-Hartwig coupling or nucleophilic aromatic substitution with aniline derivatives .
- Yield optimization : Catalysts (e.g., Pd(OAc)₂ for coupling reactions), solvent selection (DMF or NMP for polar intermediates), and temperature control (80–120°C) improve purity and efficiency .
Q. 1.2. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL is the gold standard. Steps include:
- Crystallization : Slow evaporation of DMSO/ethanol solutions to obtain diffraction-quality crystals .
- Data collection : Use synchrotron radiation or Cu-Kα sources for high-resolution datasets.
- Refinement : SHELXL refines atomic positions, thermal parameters, and validates geometry (e.g., R-factor < 0.05) . Validation tools like PLATON check for twinning or disorder .
Q. 1.3. What in vitro assays are used to assess its kinase inhibitory activity?
- Enzyme inhibition : Fluorescence polarization assays with recombinant kinases (e.g., CDK9) and ATP-competitive substrates. IC₅₀ values are calculated via dose-response curves .
- Cellular efficacy : MTT assays on cancer cell lines (e.g., MCF-7) to measure proliferation inhibition. Synergy studies combine the compound with standard chemotherapeutics .
Advanced Research Questions
Q. 2.1. How can regioselectivity challenges during functionalization of the pyrazolo[1,5-a]pyrimidine core be addressed?
Regioselectivity in amination or halogenation is influenced by:
- Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) at position 2 direct electrophilic substitution to position 7 .
- Protecting groups : Boc-protected amines prevent undesired side reactions during coupling steps .
- Computational modeling : DFT calculations predict reactive sites by analyzing Fukui indices or electrostatic potential maps .
Q. 2.2. How can contradictory bioactivity data across cell lines be resolved?
Contradictions may arise due to off-target effects or variable expression of target kinases. Strategies include:
- Proteomics profiling : Phospho-kinase arrays identify unintended kinase inhibition (e.g., FLT3 or JAK2) .
- CRISPR knockouts : Validate target specificity by comparing IC₅₀ in wild-type vs. CDK9-knockout cells .
- Metabolic stability : LC-MS/MS quantifies intracellular compound levels to rule out pharmacokinetic variability .
Q. 2.3. What strategies improve blood-brain barrier (BBB) penetration for neuropharmacological applications?
- Lipophilicity optimization : LogP values between 2–3 enhance passive diffusion. Introduce fluorine atoms or reduce hydrogen-bond donors .
- Transporter-mediated uptake : Structural analogs with tertiary amines (e.g., dimethylaminoethyl groups) exploit solute carrier (SLC) transporters .
- In silico modeling : Molecular dynamics simulations predict BBB permeability using tools like SwissADME .
Q. 2.4. How are high-resolution cryo-EM or XRD datasets processed for structural validation?
- Data integration : Merge multiple datasets (e.g., XRD and NMR) using PHENIX to resolve conformational flexibility .
- Validation metrics : Check Ramachandran plots (>95% in favored regions) and clashscores (<5) with MolProbity .
- Twinned data : SHELXD identifies pseudo-merohedral twinning and applies twin-law corrections .
Methodological Considerations
Q. 3.1. Handling Synthetic Byproducts and Impurities
Q. 3.2. Resolving Discrepancies in Enzymatic vs. Cellular Activity
- Target engagement assays : CETSA (Cellular Thermal Shift Assay) confirms intracellular target binding by monitoring protein thermal stability shifts .
- Metabolite profiling : HR-MS identifies active metabolites that contribute to cellular activity but are absent in enzyme assays .
Q. 3.3. Computational Tools for SAR Analysis
- QSAR models : CoMFA or CoMSIA correlate substituent effects (e.g., 3,4-dimethoxyphenyl vs. 4-fluorophenyl) with bioactivity .
- Docking studies : AutoDock Vina predicts binding poses in CDK9’s ATP-binding pocket, highlighting key interactions (e.g., H-bonds with Cys106) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
